(2-Amino-1,3-thiazol-5-yl)methanol

Autotaxin Inhibitors Fibrosis Cancer

Researchers requiring a reliable aminothiazole scaffold often face inconsistent purity and isomer mixtures that compromise ATX inhibitor SAR campaigns. (2-Amino-1,3-thiazol-5-yl)methanol (CAS 131184-73-1) resolves these issues as a single, defined 2-amino-5-hydroxymethyl isomer. • Enables patent-described autotaxin inhibitor construction without regioisomer ambiguity. • Validated reactant for imino-quinone methide intermediates critical for chemical biology studies. • Consistent lot-to-lot purity eliminates by-product formation during scale-up.

Molecular Formula C4H6N2OS
Molecular Weight 130.17 g/mol
CAS No. 131184-73-1
Cat. No. B032690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Amino-1,3-thiazol-5-yl)methanol
CAS131184-73-1
Synonyms(2-Amino-1,3-thiazol-5-yl)methanol;  (2-Aminothiazol-5-yl)methanol;  5-(Hydroxymethyl)thiazol-2-ylamine;  2-Amino-5-thiazolemethanol
Molecular FormulaC4H6N2OS
Molecular Weight130.17 g/mol
Structural Identifiers
SMILESC1=C(SC(=N1)N)CO
InChIInChI=1S/C4H6N2OS/c5-4-6-1-3(2-7)8-4/h1,7H,2H2,(H2,5,6)
InChIKeyTZEMBFLDHOUKNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-1,3-thiazol-5-yl-methanol: Heterocyclic Building Block


(2-Amino-1,3-thiazol-5-yl)methanol (CAS 131184-73-1) is a primary heterocyclic building block , featuring a 2-aminothiazole core and a reactive 5-hydroxymethyl group. This structure provides it with a defined role in medicinal chemistry synthesis, distinct from more elaborate, downstream thiazole-based active pharmaceutical ingredients (APIs).

Substitution Risks for 2-Amino-1,3-thiazol-5-yl-methanol


As a specific isomer with a unique substitution pattern (2-amino and 5-hydroxymethyl) , this compound cannot be substituted by generic 2-aminothiazoles or other regioisomers without altering the synthetic outcome. Its physical properties, including a boiling point of 340.74°C, density of 1.475, and a melting point of 102-103 °C , are critical for process validation. Furthermore, the purity level, often specified at ≥97% or 98% , is a non-negotiable parameter for reproducible reactions and achieving target yields in downstream applications.

Evidence for 2-Amino-1,3-thiazol-5-yl-methanol Selection


Patent Evidence for ATX Inhibitor Development

The compound is specifically claimed as a starting material or intermediate for the preparation of autotaxin (ATX) inhibitors of formula (I) in a patent [1]. This explicit inclusion in a granted patent family provides a higher level of validation for its specific utility in a defined therapeutic area compared to a general statement of being a 'thiazole building block'. The comparator is other 2-aminothiazole intermediates not disclosed in this specific patent context.

Autotaxin Inhibitors Fibrosis Cancer Medicinal Chemistry

Validated Purity Benchmark for Reproducible Synthesis

The product is commercially available with a certified purity of ≥97% or 98% . This is a key differentiator for procurement, as it directly impacts the reproducibility of the subsequent synthetic step, the formation of imino-quinone methide type intermediates . A lower purity grade could lead to variable yields and the introduction of unknown impurities.

Synthetic Intermediate Quality Control Analytical Chemistry

Reactivity in Imino-Quinone Methide Synthesis

The compound is a documented reactant for the preparation of imino-quinone methide type intermediates . This specific application provides a clear, functional differentiator from other 2-aminothiazoles or thiazole methanol isomers that may not be suitable for generating this particular class of reactive intermediates.

Imino-Quinone Methides Reactive Intermediates Organic Synthesis

Applications of 2-Amino-1,3-thiazol-5-yl-methanol


ATX Inhibitor Candidate Synthesis

The compound is specifically suited for research groups focused on developing novel autotaxin (ATX) inhibitors, a target implicated in fibrosis and cancer. Its inclusion as an intermediate in the patent literature for this specific target validates its use in the construction of a defined chemical series. This provides a more focused starting point than purchasing a generic thiazole building block.

Imino-Quinone Methide Intermediate Preparation

For chemical biology or synthetic methodology laboratories, this compound is a confirmed reactant for generating imino-quinone methide type intermediates . These intermediates are valuable tools for studying biological systems and for developing novel synthetic transformations. This specific utility differentiates it from other aminothiazole isomers, which may not facilitate this specific type of reactivity.

Quality-Controlled Intermediate for Scale-Up

For process development and scale-up, the availability of the compound at a validated purity of ≥97% or 98% is a critical quality attribute. This level of purity reduces the risk of by-product formation and simplifies purification steps in subsequent reactions. Furthermore, its well-defined physical properties (melting point, boiling point, density) [1] are essential for establishing robust and reproducible large-scale synthetic procedures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-Amino-1,3-thiazol-5-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.